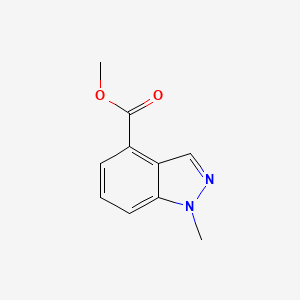

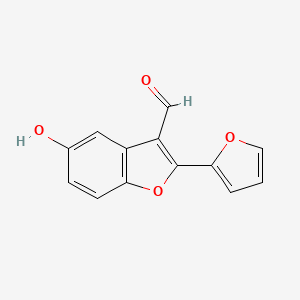

2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

Vue d'ensemble

Description

Furan derivatives are a group of compounds that have a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known for their diverse range of biological activities and are used in the synthesis of a variety of pharmaceutical compounds .

Synthesis Analysis

The synthesis of furan derivatives often involves electrophilic substitution at the 2-position of the furan ring . For example, 2-(2-furyl)benzothiazole has been synthesized through various electrophilic reactions including nitration, bromination, hydroxymethylation, formylation, and acylation .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques. For instance, 2-(2-furyl)ethanol, a related compound, has a molecular formula of C6H8O2 and a mono-isotopic mass of 112.052429 Da .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, 2-(2-furyl)benzothiazole has been found to undergo electrophilic reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be quite diverse. For example, 2-(2-furyl)ethanol has a density of 1.1±0.1 g/cm3, a boiling point of 174.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis of Furan Derivatives

Furan compounds are of significant interest due to their wide range of applications in the chemical industry. The synthesis of stable furan derivatives, such as 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde , directly from carbohydrates is a challenging yet important task in contemporary chemistry . These derivatives are promising for biological screening due to their stability and solubility.

Biotransformation in Yeast Cultures

Biotransformations using yeast strains can selectively hydrogenate chalcone derivatives to produce compounds like 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde . This process is advantageous for the efficient production of target compounds with minimal formation of side products, which is crucial for the development of sweeteners and other food additives.

Urease Inhibition for Medical Applications

Derivatives of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde have been studied for their urease inhibitory properties . This is particularly relevant in medical research for the treatment of diseases caused by urease-producing bacteria, such as urinary tract infections and gastric ulcers.

Antiviral and Antibacterial Properties

Compounds derived from 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde exhibit a broad spectrum of biological activities, including antiviral and antibacterial properties . This makes them valuable for pharmaceutical applications where they can be used to combat various pathogens.

Antioxidant Activity

The antioxidant activity of furan derivatives is another important application in scientific research. Antioxidants play a crucial role in protecting cells from oxidative stress, and compounds like 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde could be used to develop new antioxidant therapies .

Sweeteners in Food Industry

The food industry has shown interest in dihydrochalcones, which can be synthesized from furan compounds. These sweeteners are synthesized by plant cells and are a part of our daily diet. The ability to synthesize these sweeteners from compounds like 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is beneficial for creating natural and healthy alternatives to traditional sugar .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(furan-2-yl)-5-hydroxy-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-10-9-6-8(15)3-4-11(9)17-13(10)12-2-1-5-16-12/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFMXRAUECZPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C3=C(O2)C=CC(=C3)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine](/img/structure/B1387742.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate](/img/structure/B1387748.png)

![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)